molecular formula C14H8BrFN2OS2 B2845689 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 313395-76-5

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2845689
CAS No.: 313395-76-5
M. Wt: 383.25
InChI Key: VKAVGHHGFAOJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a thiazole-based small molecule characterized by a 5-bromothiophene substituent on the thiazole ring and a 3-fluorobenzamide moiety.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAVGHHGFAOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
Target Compound C₁₄H₈BrFN₂OS₂ 444.16* 5-bromothiophene, 3-F Not explicitly reported; inferred from analogs
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide C₁₄H₁₅FN₂OS 278.35 tert-butyl, 3-F Higher predicted solubility due to tert-butyl
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C₁₂H₁₃N₃O₃S 279.31 4-hydroxy-3-methoxy, acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 µM)
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) C₁₇H₁₃N₃O₂S 331.37 4-methyl, phenoxy EHD4 inhibitor; increased lipophilicity

Notes:

  • Compound 6a : The acetamide group and methoxy/hydroxy substituents contribute to COX inhibition, whereas the target’s fluorobenzamide may favor different enzyme interactions .
  • MS8: The phenoxy group in MS8 increases lipophilicity, which could enhance membrane permeability compared to the target’s fluorobenzamide .

Analogues with Halogen or Heterocyclic Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide C₁₄H₈Br₂N₂OS₂ 444.16 3-Br, 5-bromothiophene Higher molecular weight; potential antimicrobial use
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) C₁₁H₈ClFN₂OS 270.71 3-Cl-4-F phenyl, acetamide c-Abl kinase activator; simplified amide structure
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₇N₃O₂S 399.46 4-methylphenyl, phenoxy Plant growth modulation (129% activity)

Notes:

  • Dual Bromine Analogue : The additional bromine in 3-bromo-N-[4-(5-bromothiophen-2-yl)-...] may enhance electrophilicity but reduce solubility compared to the target compound .
  • Compound 14 : The chloro-fluorophenyl group and acetamide moiety suggest selectivity for kinase targets, contrasting with the target’s benzamide .

Physicochemical and Pharmacokinetic Properties

  • Target Compound : Predicted pKa ~6.91 (analogous to ), suggesting moderate solubility at physiological pH. Molecular weight (444.16) may limit blood-brain barrier penetration.
  • N-(4-tert-butyl...-3-fluorobenzamide : Lower molecular weight (278.35) and tert-butyl group improve solubility and metabolic stability .
  • MS8: Higher lipophilicity (logP ~3.5 estimated) due to phenoxy group, favoring cellular uptake .

Table 3. Key Structural Determinants of Bioactivity

Feature Impact on Activity
5-Bromothiophene Enhances halogen bonding; may improve binding to hydrophobic pockets .
3-Fluorobenzamide Increases metabolic stability and electron-withdrawing effects .
Acetamide vs. Benzamide Acetamide derivatives (e.g., ) favor kinase activation; benzamide may broaden target scope.

Q & A

Basic: What are the key considerations for synthesizing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide in a laboratory setting?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of a thiourea precursor with α-halo ketones under basic conditions .
  • Amide coupling : Reaction of 3-fluorobenzoyl chloride with the thiazole-2-amine intermediate in pyridine or DMF, monitored via thin-layer chromatography (TLC) .
  • Purification : Recrystallization (e.g., using methanol) or column chromatography to isolate the final product .
    Optimization tips : Control reaction temperature (often 0–25°C), use anhydrous solvents, and employ inert atmospheres to prevent oxidation .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons, bromothiophene, and fluorobenzamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Assess purity (>95% is typical for biological assays) .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation (e.g., hydrogen-bonding patterns in thiazole rings) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Off-target effects : Use knockout models or competitive binding assays to validate target specificity .
    Recommendation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate results across independent labs .

Advanced: How does the bromothiophene-thiazole scaffold influence the compound’s mechanism of action?

Answer:

  • Electron-withdrawing effects : The 5-bromo group on thiophene enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., kinase inhibition) .
  • Hydrogen-bonding networks : The thiazole nitrogen and fluorobenzamide carbonyl form critical hydrogen bonds with targets like PFOR (pyruvate:ferredoxin oxidoreductase), disrupting microbial energy metabolism .
  • Lipophilicity : The bromothiophene moiety improves membrane permeability, as shown in logP calculations (~3.2) .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Substituent modifications : Replace the 5-bromo group with trifluoromethyl (CF₃) for enhanced metabolic resistance .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) on the fluorobenzamide to delay hepatic clearance .
  • Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with cytochrome P450 enzymes and adjust substituents accordingly .
    Validation : Perform microsomal stability assays and compare half-lives (t₁/₂) of derivatives .

Advanced: What are the challenges in translating in vitro activity to in vivo efficacy for this compound?

Answer:

  • Pharmacokinetics : Poor oral bioavailability due to low solubility. Use nanoformulations (e.g., liposomes) or co-solvents (e.g., PEG 400) .
  • Toxicity : Screen for off-target effects in primary hepatocytes and assess IC₅₀ ratios between cancerous/normal cells .
  • Metabolite identification : Use LC-MS/MS to detect reactive metabolites that may cause toxicity .

Basic: What solvents and conditions are optimal for storing this compound?

Answer:

  • Storage : Dry, airtight containers under nitrogen at −20°C to prevent hydrolysis of the amide bond .
  • Solubility : DMSO (for biological assays) or dichloromethane (for synthetic reactions). Avoid aqueous buffers with pH > 8 to prevent degradation .

Advanced: How can computational methods aid in optimizing this compound’s selectivity?

Answer:

  • Molecular Dynamics (MD) simulations : Model binding to off-target proteins (e.g., hERG) and adjust substituents to reduce affinity .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for modified derivatives to prioritize synthesis .
  • Pharmacophore mapping : Identify critical interaction points (e.g., halogen bonds) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.